2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethylsulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-3-32(28,29)20-13-5-4-10-17(20)22(27)26(15-16-9-6-7-14-24-16)23-25-21-18(30-2)11-8-12-19(21)31-23/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRLADBJJONOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole derivative with the benzamide core under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups .
Scientific Research Applications
2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
4-Cyano Analog ()
- Compound: 4-Cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
- Key Differences: Substituent Position: Cyano group (-CN) at the 4-position vs. ethanesulfonyl at the 2-position. Pyridine Orientation: Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl.
- Molecular Formula : C₂₂H₁₆N₄O₂S
- Molecular Weight : 400.46 g/mol
- Implications: The cyano group’s electron-withdrawing nature may reduce solubility compared to the ethanesulfonyl group. The pyridine orientation alters spatial interactions with targets .
BA99556 ()
- Compound : N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
- Key Differences :
- Substituents : Hydroxyphenyl and piperidinylsulfonyl groups vs. ethanesulfonyl and pyridylmethyl.
- Benzothiazole Position : Linked to a phenyl ring rather than directly to the amide nitrogen.
- Molecular Formula : C₂₆H₂₅N₃O₄S₂
- Molecular Weight : 507.62 g/mol
- Implications : The hydroxyl and piperidinyl groups may confer distinct hydrogen-bonding and pharmacokinetic profiles .
Heterocyclic Modifications
Benzimidazole Derivatives ()
- Compound Class : N-(Benzimidazol-1-yl methyl)-benzamide derivatives.
- Key Differences :
- Heterocycle : Benzimidazole (two nitrogen atoms) vs. benzothiazole (one nitrogen, one sulfur).
- Biological Activity : Anti-inflammatory and analgesic effects (e.g., compound 3a with 2-chlorophenyl substitution).
- Implications : The benzimidazole scaffold’s dual nitrogen atoms may enhance target affinity in inflammatory pathways compared to benzothiazole-based compounds .
Thiazole/Isoxazole Derivatives ()
- Compound Class : Thiazolylmethylthio- and isoxazolylmethylthio-benzamides.
- Example: N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide.
- Key Differences: Linker Groups: Thioether (-S-) linkages vs. direct sulfonyl or cyano substitutions. Therapeutic Focus: Anticancer and antiviral applications.
- Implications : Thioether groups may improve membrane permeability, while trifluoromethylpyridine enhances metabolic stability .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 2-(ethanesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a novel benzamide derivative characterized by its complex structure, which includes a benzothiazole moiety known for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Overview
The molecular formula of the compound is with a molecular weight of approximately . Its structure incorporates several functional groups that are pivotal for its biological activity:
| Structural Feature | Description |
|---|---|
| Benzothiazole Ring | Known for anti-tumor and anti-inflammatory properties |
| Ethanesulfonyl Group | Enhances solubility and reactivity |
| Methoxy Group | Potentially increases biological activity through electronic effects |
| Pyridine Moiety | May contribute to receptor binding and selectivity |
Biological Activity
Research indicates that benzothiazole derivatives, including the target compound, exhibit a wide range of biological activities:
-
Anti-Cancer Activity :
- Compounds with benzothiazole structures have demonstrated significant inhibition of cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines such as A431, A549, and H1299, indicating potential for use in cancer therapy .
- The lead compound in a related study exhibited IC50 values as low as 0.09 μM against MERS-CoV, suggesting a promising profile for further development in oncology .
- Anti-Inflammatory Effects :
- Mechanism of Action :
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- Study on Novel Benzothiazole Compounds :
- Evaluation Against MERS-CoV :
Comparative Analysis
The following table compares the target compound with similar benzothiazole derivatives based on their structural features and biological activities:
Q & A
Q. Optimization Tips :
- Use high-purity solvents (e.g., anhydrous DMF) to minimize side reactions.
- Monitor reactions via TLC and NMR to track intermediate formation .
- Adjust temperature (e.g., 60–80°C for coupling reactions) and stoichiometric ratios (1.2:1 for sulfonyl chloride) to improve yields .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what challenges arise in data interpretation?
Answer:
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzothiazole and pyridine moieties. Challenges include signal overlap due to aromatic protons and dynamic effects from rotameric forms of the amide .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the ethanesulfonyl group (characteristic loss of SO₂) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling reactions .
Q. Data Challenges :
- Stereochemical ambiguity : The pyridinylmethyl group may introduce conformational isomers, complicating NMR assignments. Use variable-temperature NMR to resolve splitting patterns .
- Sulfur-related artifacts : Sulfonyl groups can cause baseline noise in LC-MS; optimize mobile phases (e.g., 0.1% formic acid in acetonitrile) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?
Answer:
Common Issues :
- Disorder in the ethanesulfonyl group : The flexible -SO₂CH₂CH₃ moiety may exhibit positional disorder, leading to poor refinement statistics.
- Twinning in crystals : Observed in benzothiazole derivatives due to packing inefficiencies.
Q. Methodological Solutions :
- High-resolution X-ray data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and model disorder .
- SHELX refinement : Use SHELXL for anisotropic displacement parameter (ADP) refinement and TWIN/BASF commands to model twinning .
- DFT-assisted modeling : Compare experimental and computed (DFT) bond lengths/angles to validate the structure .
Advanced: What experimental approaches are effective for analyzing structure-activity relationships (SAR) of this compound in biological studies?
Answer:
SAR Strategies :
Functional group modulation :
- Replace the methoxy group with halogens (e.g., Cl, F) to study electronic effects on target binding .
- Modify the pyridinylmethyl chain length to assess steric influences .
Biological assays :
- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases linked to disease pathways (e.g., cancer) using fluorescence-based substrates .
- Cellular uptake studies : Use radiolabeled (³H/¹⁴C) analogs to quantify membrane permeability .
Computational docking : Perform molecular dynamics simulations with target proteins (e.g., PARP-1) to identify key hydrogen bonds with the benzamide carbonyl .
Q. Data Contradictions :
- Discrepancies between in vitro and in vivo activity may arise from metabolic instability of the ethanesulfonyl group. Address this via prodrug strategies (e.g., esterification) .
Advanced: How can researchers validate the compound’s mechanism of action when conflicting bioassay results are observed?
Answer:
Validation Workflow :
Orthogonal assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets and assess activity loss .
Metabolite profiling : Identify degradation products (e.g., sulfonic acid derivatives) via LC-MS to rule off-target effects .
Case Study :
If the compound shows unexpected anti-inflammatory activity, screen against a panel of COX-1/COX-2 inhibitors and cross-validate with ELISA for prostaglandin E₂ suppression .
Basic: What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
Answer:
Critical Steps :
- Intermediate purification : Use column chromatography (silica gel, hexane/EtOAc gradients) after each step to remove unreacted starting materials .
- Standardized protocols : Document exact reaction times, solvent batches, and drying methods (e.g., MgSO₄ vs. Na₂SO₄) .
- Batch testing : Synthesize three independent batches and compare purity (HPLC), yield, and spectral data .
Advanced: How can computational chemistry aid in predicting the compound’s reactivity and stability under varying pH conditions?
Answer:
Computational Tools :
- pKa prediction : Use software like MarvinSketch to estimate ionization states of the benzothiazole nitrogen and pyridine ring, informing solubility profiles .
- Degradation modeling : Apply DFT to identify hydrolysis-prone sites (e.g., sulfonyl ester linkages) and design analogs with improved stability .
- Reactivity indices : Calculate Fukui indices to predict sites susceptible to electrophilic/nucleophilic attack during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
